2-(2-Nitrophenyl)pyridine

Overview

Description

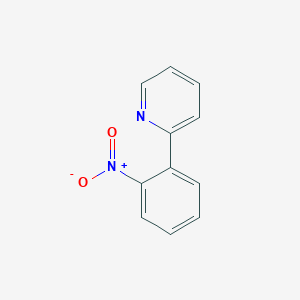

2-(2-Nitrophenyl)pyridine is an organic compound that belongs to the class of nitrophenylpyridines It consists of a pyridine ring substituted with a nitrophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the desired nitropyridine compound . The reaction conditions often require low temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 2-(2-aminophenyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Nitrophenyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)pyridine involves its interaction with molecular targets through its nitro and pyridine functional groups. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

3-Nitropyridine: Similar in structure but with the nitro group at the third position.

4-Nitropyridine: Similar in structure but with the nitro group at the fourth position.

2-(3-Nitrophenyl)pyridine: Similar in structure but with the nitro group on the phenyl ring at the third position.

Uniqueness: 2-(2-Nitrophenyl)pyridine is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Biological Activity

Overview

2-(2-Nitrophenyl)pyridine is an organic compound characterized by a pyridine ring substituted at the second position with a nitrophenyl group. This unique structure imparts distinctive biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. The compound's interactions with biological systems and its potential applications as a pharmacological agent are critical areas of research.

- Chemical Formula : C₁₁H₈N₂O₂

- Molecular Weight : 200.19 g/mol

- CAS Number : 4253-81-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its nitro and pyridine functional groups. The nitro group can participate in redox reactions, while the pyridine ring engages in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects, including enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of specific enzymes. For example, compounds based on a (2-nitrophenyl)methanol scaffold have shown promise as inhibitors of PqsD, an enzyme involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa. These inhibitors demonstrated anti-biofilm activity and a tight-binding mode of action .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains, including multidrug-resistant Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies have provided insights into how modifications to the nitrophenyl moiety can enhance efficacy against these pathogens .

Toxicity Profile

The toxicity assessment of this compound indicates low toxicity levels:

- LD50 : Greater than 5000 mg/kg (indicating low acute toxicity).

- Skin and Eye Irritation : Slight to moderate irritant properties were noted, suggesting caution in handling .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| 3-Nitropyridine | Moderate enzyme inhibition | Similar structure but different position |

| 4-Nitropyridine | Low antimicrobial activity | Position affects reactivity |

| 2-(3-Nitrophenyl)pyridine | Potentially higher activity | Different substituent position |

The unique positioning of the nitro group in this compound influences its reactivity and interaction with biological targets compared to its analogs.

Case Studies

- Inhibition of PqsD Enzyme : A study demonstrated that specific derivatives of this compound displayed significant inhibitory effects on the PqsD enzyme, crucial for Pseudomonas aeruginosa virulence. The most effective compounds were identified through SAR analysis, leading to improved designs for potential therapeutic agents .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various derivatives against clinical isolates of Pseudomonas aeruginosa. Results showed that certain modifications to the nitrophenyl group enhanced antibacterial potency significantly .

Future Directions

Research on this compound is expected to expand into:

- Developing more potent derivatives targeting specific enzymes involved in bacterial resistance.

- Exploring its potential as a scaffold for new drug designs aimed at treating infections caused by resistant strains.

- Investigating its role in other biological pathways beyond antimicrobial activity.

Properties

IUPAC Name |

2-(2-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWYADDAXFOQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311972 | |

| Record name | 2-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-81-0 | |

| Record name | 2-(2-Nitrophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.